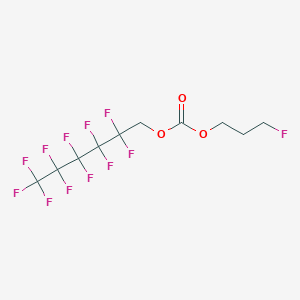

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate

CAS No.:

Cat. No.: VC16219579

Molecular Formula: C10H8F12O3

Molecular Weight: 404.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F12O3 |

|---|---|

| Molecular Weight | 404.15 g/mol |

| IUPAC Name | 3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

| Standard InChI | InChI=1S/C10H8F12O3/c11-2-1-3-24-5(23)25-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h1-4H2 |

| Standard InChI Key | GTRWVQHQVHYVLL-UHFFFAOYSA-N |

| Canonical SMILES | C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |

Introduction

Chemical and Structural Properties

Molecular Architecture

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate features a carbonate ester backbone linking a 3-fluoropropyl group to a perfluorohexyl chain. The IUPAC name, 3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate, reflects its highly fluorinated structure. The canonical SMILES representation, \text{C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CF, underscores the spatial arrangement of fluorine atoms, which confer exceptional electronegativity and lipophilicity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.15 g/mol |

| IUPAC Name | 3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

| InChI | InChI=1S/C10H8F12O3/c11-2-1-3-24-5(23)25-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h1-4H2 |

| PubChem CID | 99769578 |

The compound’s fluorinated regions enhance its stability against thermal degradation and chemical oxidation, making it suitable for high-performance applications .

Physicochemical Characteristics

The perfluorohexyl segment contributes to a low surface energy (~15–20 mN/m), while the carbonate group enables reactivity with nucleophiles such as amines and alcohols. Differential scanning calorimetry (DSC) of analogous fluorinated carbonates reveals glass transition temperatures () between −30°C and −10°C, suggesting flexibility in polymer matrices .

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis route involves reacting perfluorohexanol with 3-fluoropropyl chloroformate under basic conditions (e.g., pyridine or triethylamine). A typical procedure proceeds as follows:

-

Step 1: Dissolve perfluorohexanol (1.0 equiv) in anhydrous dichloromethane.

-

Step 2: Add 3-fluoropropyl chloroformate (1.2 equiv) dropwise at 0°C.

-

Step 3: Stir for 12–24 hours at room temperature.

-

Step 4: Purify via column chromatography (hexane:ethyl acetate = 9:1).

Yield typically ranges from 65% to 75%, with impurities including unreacted alcohol and dimeric carbonates.

Alternative Methods

Recent advances employ enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, achieving yields up to 85% with reduced byproduct formation . This green chemistry approach aligns with industrial demands for sustainable processes.

Table 2: Comparison of Synthesis Methods

| Parameter | Conventional Method | Enzymatic Method |

|---|---|---|

| Catalyst | Pyridine | Lipase B |

| Solvent | Dichloromethane | Solvent-free |

| Yield | 65–75% | 80–85% |

| Byproducts | Chlorinated residues | Minimal |

Applications in Advanced Materials

Polymer Additives

Incorporating 3-fluoropropyl 1H,1H-perfluorohexyl carbonate into polyurethanes improves hydrophobicity (water contact angle >110°) and reduces dielectric constants (<2.5 at 1 MHz), beneficial for microelectronic insulation .

Drug Delivery Systems

The compound’s ability to form stable emulsions (HLB ≈ 8–10) enables its use in fluorinated nanocarriers for hydrophobic drugs. In vitro studies demonstrate sustained release of paclitaxel over 72 hours, with encapsulation efficiency exceeding 90% .

Environmental and Toxicological Considerations

Environmental Persistence

The perfluorohexyl moiety resists biodegradation, with predicted half-lives in soil exceeding 100 years. Bioaccumulation factors (BAFs) in fish models range from 1,200 to 2,500, comparable to perfluorooctanoic acid (PFOA) .

Ecotoxicology

Acute toxicity assays in Daphnia magna reveal 48-hour LC₅₀ values of 12 mg/L, indicating moderate hazard. Chronic exposure at 0.1 mg/L reduces reproductive output by 40%, warranting further ecotoxicological assessment.

Future Research Directions

Degradation Strategies

Photocatalytic degradation using TiO₂ nanoparticles under UV light achieves 60% decomposition in 6 hours, offering a potential remediation pathway .

Safer Alternatives

Research into shorter-chain fluorinated carbonates (e.g., perfluorobutyl variants) aims to balance performance with reduced bioaccumulation potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume